

Application of Citric Acid in Gold Nanoparticle Synthesis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) have garnered significant attention across various scientific disciplines, including diagnostics, drug delivery, and catalysis, owing to their unique optical and electronic properties. The synthesis of stable, monodisperse AuNPs is crucial for these applications. The citrate reduction method, pioneered by Turkevich, remains one of the most widely used techniques due to its simplicity, reproducibility, and the use of a biocompatible reagent, **citric acid**. In this method, **citric acid** and its conjugate base, citrate, play a multifaceted role, acting as both a reducing agent and a capping agent, thereby influencing the final size, stability, and surface chemistry of the AuNPs.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of gold nanoparticles using **citric acid**, with a focus on the Turkevich method. It includes quantitative data on the influence of key reaction parameters and visual representations of the synthesis workflow and reaction mechanism.

The Role of Citric Acid

Citric acid serves three primary functions in the synthesis of gold nanoparticles:

• Reducing Agent: At elevated temperatures, citrate ions reduce gold (III) ions (Au³⁺) from a precursor, typically chloroauric acid (HAuCl₄), to neutral gold atoms (Au⁰).[1] This reduction



is the initial step that leads to the nucleation of gold atoms.

- Capping/Stabilizing Agent: Once gold atoms form and aggregate into nanoparticles, citrate
 ions adsorb onto the nanoparticle surface. The negatively charged carboxylate groups of the
 citrate impart a negative surface charge to the nanoparticles, creating electrostatic repulsion
 between them and preventing aggregation, which is crucial for maintaining a stable colloidal
 suspension.[3]
- pH Modifier: The concentration of **citric acid** and its salt, sodium citrate, influences the pH of the reaction mixture. The pH, in turn, affects the reduction potential of the reactants and the surface charge of the nanoparticles, thereby providing a means to control the final particle size and distribution.[3]

Data Presentation

The size and optical properties of AuNPs are highly dependent on the synthesis parameters. The following tables summarize the quantitative effects of the citrate-to-gold molar ratio and the reaction pH on the resulting nanoparticle characteristics.

Citrate:Au Molar Ratio	Resulting AuNP Diameter (nm)	Polydispersity Index (PDI)	Reference
1.5	~50	> 0.20	
2.4	Bimodal distribution	-	-
2.5	Varies with temperature	-	-
2.8	~15	< 0.20	-
3.5:1	-	-	-
4.33:1	-	-	_
7.6:1	No significant change with temperature	-	-

Table 1: Effect of Citrate to Gold Molar Ratio on Nanoparticle Size. The size of the gold nanoparticles can be tuned by altering the molar ratio of sodium citrate to chloroauric acid.



Generally, a lower ratio leads to larger nanoparticles, while a higher ratio results in smaller particles, although this trend can be complex.

рН	Resulting AuNP Diameter (nm)	Nanoparticle Concentration (nM)	Zeta Potential (mV)	Reference
4.7	~16	1.29	-44.9 ± 5.1	_
5.0	~16	-	-44.9 ± 5.1	_
5.3	~16	2.4	-45.7 ± 7.6	_
>5	Monodisperse	-	-	_
6.2 - 6.5	Switching point in reaction pathway	-	-	

Table 2: Effect of pH on Gold Nanoparticle Synthesis. The pH of the reaction solution significantly impacts the nanoparticle size, concentration, and stability. Optimal monodispersity is often achieved at pH values greater than 5.

Experimental Protocols

This section provides a detailed protocol for the synthesis of gold nanoparticles using the Turkevich method.

Materials and Equipment

- Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
- Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
- Deionized water (18.2 MΩ·cm)
- Erlenmeyer flask
- Heating and stirring plate with a magnetic stir bar



- Condenser
- Volumetric flasks and pipettes
- Spectrophotometer (for UV-Vis analysis)
- Dynamic Light Scattering (DLS) instrument (for size and zeta potential measurement)
- Transmission Electron Microscope (TEM) (for morphology analysis)

Preparation of Stock Solutions

- 1.0 mM HAuCl₄ Solution: Dissolve the appropriate amount of HAuCl₄·3H₂O in deionized water to prepare a 1.0 mM stock solution. Store in a dark glass bottle, as the solution is light-sensitive.
- 1% (w/v) Trisodium Citrate Solution: Dissolve 1.0 g of trisodium citrate dihydrate in 100 mL of deionized water. This solution should be freshly prepared before each synthesis.

Synthesis Protocol (Turkevich Method)

- To a clean Erlenmeyer flask, add 50 mL of the 1.0 mM HAuCl₄ solution.
- Place the flask on a heating and stirring plate and add a magnetic stir bar.
- Attach a condenser to the flask to prevent evaporation.
- Heat the solution to a vigorous boil while stirring.
- Once boiling, rapidly inject a specific volume of the 1% trisodium citrate solution (e.g., 5 mL) into the boiling HAuCl₄ solution under continuous stirring. The volume of citrate solution will determine the final nanoparticle size (refer to the data tables and relevant literature for specific ratios).
- Observe the color change of the solution. It will typically transition from a pale yellow to colorless, then to a grayish or bluish hue, and finally to a deep red or burgundy color, which indicates the formation of gold nanoparticles.



- Continue heating and stirring for an additional 15-30 minutes after the color change is complete to ensure the reaction has gone to completion.
- Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
- The resulting colloidal gold solution can be stored in a dark glass bottle at 4°C for several weeks to months.

Characterization

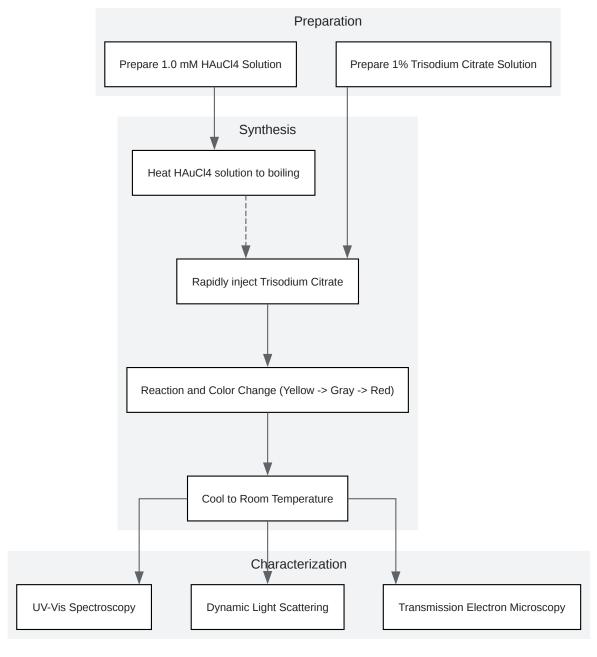
- UV-Vis Spectroscopy: Measure the absorbance spectrum of the colloidal gold solution. A
 characteristic Surface Plasmon Resonance (SPR) peak should be observed between 515540 nm, with the peak position being dependent on the nanoparticle size.
- Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the synthesized nanoparticles. The zeta potential can also be measured to assess the stability of the colloid.
- Transmission Electron Microscopy (TEM): Visualize the morphology (shape and size) of the gold nanoparticles and assess their size distribution.

Visualizations Experimental Workflow

The following diagram illustrates the key steps in the synthesis of gold nanoparticles using the Turkevich method.



Experimental Workflow for Gold Nanoparticle Synthesis



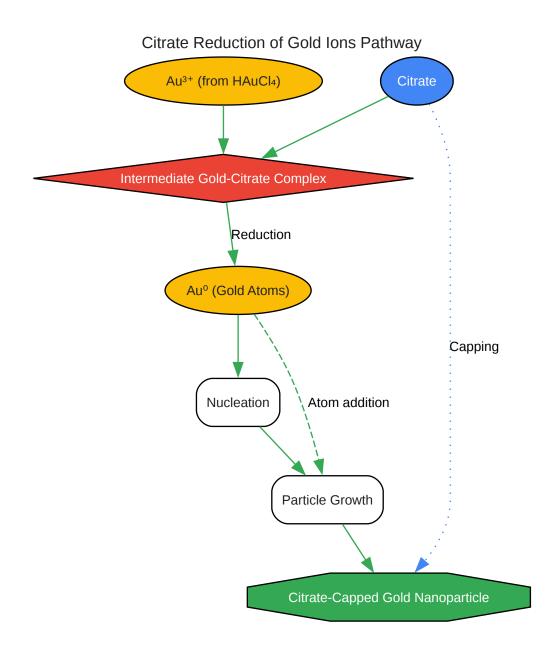
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Caption: Workflow of gold nanoparticle synthesis via the Turkevich method.



Reaction Mechanism Pathway

The reduction of gold ions by citrate is a complex process. The following diagram depicts a proposed reaction pathway.



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Caption: Proposed reaction pathway for citrate reduction of gold ions.

Conclusion



The application of **citric acid** in the synthesis of gold nanoparticles via the Turkevich method offers a robust and versatile approach for producing stable, size-tunable nanoparticles. By carefully controlling the reaction parameters, particularly the citrate-to-gold molar ratio and the pH, researchers can tailor the properties of the AuNPs for a wide range of applications in research, diagnostics, and drug development. The protocols and data provided in this document serve as a comprehensive guide for the successful synthesis and characterization of these valuable nanomaterials.

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